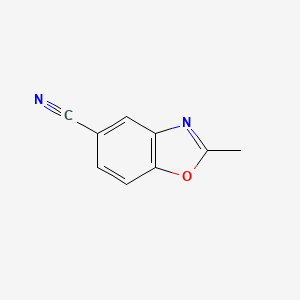

2-Methyl-1,3-benzoxazole-5-carbonitrile

Übersicht

Beschreibung

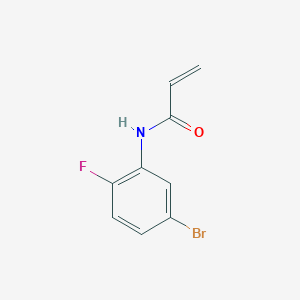

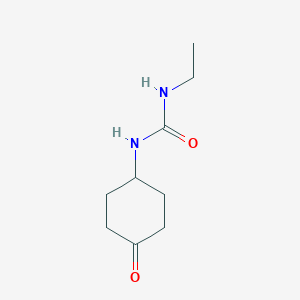

“2-Methyl-1,3-benzoxazole-5-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 . This compound is also known by its IUPAC name, 5-methylbenzo[d]oxazole-2-carbonitrile .

Synthesis Analysis

Benzoxazole derivatives, including “2-Methyl-1,3-benzoxazole-5-carbonitrile”, have been synthesized using 2-aminophenol as a precursor . The synthesis involves reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1,3-benzoxazole-5-carbonitrile” is characterized by a bicyclic planar molecule . The InChI code for this compound is 1S/C9H6N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1,3-benzoxazole-5-carbonitrile” include a melting point of 75-77°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of HIV-Reverse Transcriptase Inhibitors

2-Methyl-1,3-benzoxazole-5-carbonitrile: is utilized in the synthesis of potent inhibitors targeting HIV-reverse transcriptase. This application is critical in the development of antiretroviral drugs that can prevent the replication of HIV within the host’s body, thereby managing the progression of AIDS .

Development of Bis-Styryl Dyes

This compound serves as a precursor in the synthesis of bis-styryl dyes. These dyes have applications in high-performance pigments and advanced display technologies due to their bright and stable color properties .

Antimicrobial Activity Enhancement

The presence of 2-Methyl-1,3-benzoxazole-5-carbonitrile in benzoxazole derivatives has been shown to improve antimicrobial activity against various pathogens such as P. aeruginosa, K. pneumoniae, S. typhi, and A. niger. This suggests its potential use in developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, 2-Methyl-1,3-benzoxazole-5-carbonitrile is used as a building block for the synthesis of various organic compounds. Its reactivity allows for the creation of complex molecules with potential applications in medicinal chemistry and material science .

Chromatography and Mass Spectrometry

This compound is also relevant in the field of analytical chemistry, particularly in chromatography and mass spectrometry. It can be used as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .

Biopharma Production

In biopharmaceutical manufacturing, 2-Methyl-1,3-benzoxazole-5-carbonitrile may play a role in the synthesis of intermediates and active pharmaceutical ingredients (APIs). Its chemical properties can contribute to the development of novel drugs .

Controlled Environment and Cleanroom Solutions

The compound’s applications extend to controlled environment and cleanroom solutions, where it can be used in the formulation of cleaning agents or as a component in the production of materials that require a high degree of purity .

Advanced Battery Science

Lastly, 2-Methyl-1,3-benzoxazole-5-carbonitrile is being explored for its potential use in advanced battery science. Its chemical structure could be beneficial in the development of new materials for high-performance batteries .

Safety And Hazards

The safety data sheet for a similar compound, methyl 2-methyl-1,3-benzoxazole-2-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHBXMFWPHJPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzoxazole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)

![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)

![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)

![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)